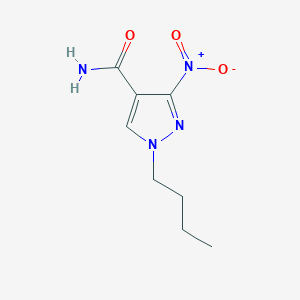

1-Butyl-3-nitro-1H-pyrazole-4-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

61717-02-0 |

|---|---|

Molecular Formula |

C8H12N4O3 |

Molecular Weight |

212.21 g/mol |

IUPAC Name |

1-butyl-3-nitropyrazole-4-carboxamide |

InChI |

InChI=1S/C8H12N4O3/c1-2-3-4-11-5-6(7(9)13)8(10-11)12(14)15/h5H,2-4H2,1H3,(H2,9,13) |

InChI Key |

AIWKPOPTHLMABM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=C(C(=N1)[N+](=O)[O-])C(=O)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 1 Butyl 3 Nitro 1h Pyrazole 4 Carboxamide and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte. For 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are essential for confirming its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Proton Environments

In the ¹H NMR spectrum of this compound, the chemical shifts, splitting patterns, and integration values of the signals provide a complete picture of the proton environments within the molecule.

The butyl group attached to the N1 position of the pyrazole (B372694) ring would exhibit characteristic signals:

A triplet corresponding to the terminal methyl (CH₃) protons, typically found in the upfield region around 0.9-1.0 ppm.

Two multiplets for the two methylene (B1212753) (CH₂) groups of the butyl chain, expected between 1.2-1.8 ppm.

A triplet for the methylene (CH₂) group directly attached to the nitrogen atom of the pyrazole ring, shifted downfield to approximately 4.0-4.5 ppm due to the deshielding effect of the aromatic ring and the adjacent nitrogen.

The carboxamide group (-CONH₂) protons would typically present as two broad singlets, corresponding to the two non-equivalent amide protons. Their chemical shifts can vary widely depending on the solvent and concentration but are generally expected in the range of 5.0-8.0 ppm.

¹H NMR Data Table for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | Pyrazole C5-H |

| ~7.5 | br s | 1H | -CONH₂ |

| ~6.0 | br s | 1H | -CONH₂ |

| ~4.3 | t | 2H | N-CH₂-CH₂-CH₂-CH₃ |

| ~1.7 | m | 2H | N-CH₂-CH₂-CH₂-CH₃ |

| ~1.4 | m | 2H | N-CH₂-CH₂-CH₂-CH₃ |

| ~0.9 | t | 3H | N-CH₂-CH₂-CH₂-CH₃ |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Carboxamide Carbonyl Carbon: The carbonyl carbon of the carboxamide group is expected to resonate at the most downfield position, typically in the range of 160-170 ppm.

Pyrazole Ring Carbons: The carbon atoms of the pyrazole ring would appear in the aromatic region. The C3 carbon, bearing the nitro group, would be significantly deshielded, with a chemical shift around 150-160 ppm. The C4 carbon, attached to the carboxamide group, would resonate around 110-120 ppm. The C5 carbon, bonded to a proton, would likely appear in the range of 130-140 ppm.

Butyl Group Carbons: The carbon atoms of the N-butyl group would show signals in the aliphatic region of the spectrum. The carbon atom directly attached to the nitrogen (N-CH₂) would be the most deshielded of the butyl carbons, appearing around 50-60 ppm. The other methylene carbons would be found further upfield, between 20-40 ppm, and the terminal methyl carbon would be the most shielded, with a chemical shift around 10-15 ppm.

¹³C NMR Data Table for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Carboxamide) |

| ~155 | C3-NO₂ |

| ~135 | C5 |

| ~115 | C4-CONH₂ |

| ~55 | N-CH₂ |

| ~35 | N-CH₂-CH₂ |

| ~25 | N-CH₂-CH₂-CH₂ |

| ~14 | -CH₃ |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Utilization of Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

N-H Stretching: The amide N-H stretching vibrations are expected to appear as two distinct bands in the region of 3400-3100 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the primary amide.

C-H Stretching: The C-H stretching vibrations of the butyl group's methylene and methyl groups would be observed in the 3000-2850 cm⁻¹ region.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group (Amide I band) would be prominent around 1680-1650 cm⁻¹.

N-H Bending: The N-H bending vibration of the amide (Amide II band) would be visible around 1650-1600 cm⁻¹.

NO₂ Stretching: The nitro group is characterized by two strong absorption bands: an asymmetric stretching vibration typically found between 1560-1520 cm⁻¹ and a symmetric stretching vibration between 1360-1320 cm⁻¹.

C-N Stretching: The stretching vibrations for the C-N bonds of the pyrazole ring and the amide group would appear in the fingerprint region, typically between 1300-1000 cm⁻¹.

IR Data Table for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3100 | Medium-Strong | N-H Stretch (Amide) |

| 3000-2850 | Medium | C-H Stretch (Aliphatic) |

| 1680-1650 | Strong | C=O Stretch (Amide I) |

| 1650-1600 | Medium | N-H Bend (Amide II) |

| 1560-1520 | Strong | Asymmetric NO₂ Stretch |

| 1360-1320 | Strong | Symmetric NO₂ Stretch |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₁₂N₄O₃), the expected molecular weight is approximately 212.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 212. The fragmentation pattern would likely involve the loss of various neutral fragments from the molecular ion. Common fragmentation pathways could include:

Loss of the butyl group ([M - 57]⁺).

Loss of the nitro group ([M - 46]⁺).

Loss of the carboxamide group ([M - 44]⁺).

Cleavage of the pyrazole ring, leading to various smaller charged fragments.

Electrospray ionization (ESI) mass spectrometry would likely show the protonated molecule ([M+H]⁺) at m/z 213.

Mass Spectrometry Data Table for this compound

| m/z | Interpretation |

| 213 | [M+H]⁺ (ESI) |

| 212 | [M]⁺ (EI) |

| 168 | [M - CONH₂]⁺ |

| 166 | [M - NO₂]⁺ |

| 155 | [M - C₄H₉]⁺ |

Crystallographic Analysis for Solid-State Molecular Architecture and Intermolecular Interactions

Computational Chemistry and Molecular Modeling Investigations of Nitro Pyrazole Carboxamides

Quantum Chemical Calculations of Electronic and Geometric Structures

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional arrangement of atoms (geometry) and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For nitro-pyrazole carboxamides and related compounds, DFT, often using the B3LYP functional with a 6-31G* basis set, is employed to optimize molecular geometries and determine the most stable conformations. tandfonline.comtu-braunschweig.de By calculating the energies of different spatial arrangements, researchers can identify the lowest energy state, which corresponds to the most likely conformation of the molecule. tandfonline.com This analysis is critical because the specific 3D shape of a molecule dictates how it can interact with other molecules, including biological targets. Studies on related pyrazole-carboxamides have successfully used DFT to optimize geometries, providing a foundational understanding of their structural characteristics. tandfonline.comtu-braunschweig.denih.gov

While specific studies using the terminology "Electron Density Difference (EDD) Analysis" for 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide were not prevalent in the reviewed literature, the underlying principle is a cornerstone of computational chemistry. This analysis involves calculating the electron density of a complex and subtracting the densities of the individual, non-interacting molecules. The resulting difference map highlights regions where electron density has increased or decreased, visually representing charge transfer and polarization, which are the essence of intermolecular interactions.

Related computational techniques serve a similar purpose. The analysis of frontier molecular orbitals (HOMO and LUMO) reveals the distribution of electron density and identifies regions likely to donate or accept electrons in an interaction. researchgate.net For instance, in pyrazole-carboxamide derivatives, the HOMO is often localized on one part of the molecule while the LUMO is on another, indicating a propensity for intramolecular charge transfer upon excitation. researchgate.net Furthermore, methods like the Non-Covalent Interactions (NCI) index, which is based on electron density and its gradient, can be used to identify and visualize weak interactions such as hydrogen bonds and van der Waals forces that are crucial for ligand-target binding. nih.gov

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in drug discovery for predicting the binding affinity and mode of action of compounds like nitro-pyrazole carboxamides.

In studies involving pyrazole-carboxamide derivatives, docking simulations have been used to investigate their binding mechanisms with various enzymes, such as carbonic anhydrase and those involved in fungal activity. uni-regensburg.dersc.org The simulations place the ligand into the active site of the receptor and score the different poses based on factors like electrostatic interactions and hydrogen bonding. uni-regensburg.deresearchgate.net For example, docking studies on pyrazole-carboxamides designed as carbonic anhydrase inhibitors revealed key interactions, such as hydrogen bonds between the sulfonamide moiety and zinc ions in the enzyme's active site. uni-regensburg.de These simulations can effectively rationalize the biological activity of the most potent compounds and guide the design of new derivatives with improved binding. rsc.orgnih.gov

| Compound Class | Target Receptor | Key Interactions Observed | Reference |

|---|---|---|---|

| Pyrazole-carboxamides with sulfonamide moiety | Human Carbonic Anhydrase (hCA I & II) | Hydrogen bonds, coordination with Zn2+ ion | uni-regensburg.de |

| Pyrazole carbothiamide derivatives | Human Dihydrofolate Reductase (DHFR) | Minimum of three bonding interactions within the active site | researchgate.net |

| Pyrazole carboxamide containing a diarylamine | Complex II & IV in Rhizoctonia solani | Binding confirmed as a mechanism of antifungal action | rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comresearchgate.net These models allow for the prediction of the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts.

For pyrazole derivatives, 2D-QSAR models have been developed that correlate activity with descriptors such as the number of certain atoms (e.g., nitro groups), molecular weight, and topological indices. mdpi.com A 2D-QSAR study on N,1,3-triphenyl-1H-pyrazole-4-carboxamides as anticancer agents identified that descriptors like the count of nitro groups (SddsN count) influenced the activity, suggesting that electron-withdrawing substituents are favorable for inhibitory action. mdpi.com

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed picture by considering the 3D properties of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) are particularly powerful. researchgate.netacs.org In CoMFA, a series of aligned molecules are placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. A statistical model is then built to correlate the variations in these fields with the observed biological activity. mdpi.com

The output of a CoMFA study is often visualized as contour maps, which show regions where modifying the steric bulk or electrostatic properties of the molecule is predicted to increase or decrease activity. mdpi.com For example, a CoMFA model might show a green contour in a specific region, indicating that adding a bulky group there would enhance activity, while a red contour would suggest that a negative charge is preferred in that area. mdpi.com Such studies on pyrazole derivatives have successfully guided the design of more potent inhibitors for targets like monoamine oxidase and various kinases. researchgate.netacs.org

| QSAR Method | Compound Series | Cross-validated q² | Non-cross-validated r² | Reference |

|---|---|---|---|---|

| CoMFA | Pyrazole-thiazolinone derivatives (EGFR inhibitors) | 0.644 | 0.862 | acs.org |

| CoMSIA | Pyrazole-thiazolinone derivatives (EGFR inhibitors) | 0.740 | 0.851 | acs.org |

| 2D-QSAR | N,1,3-triphenyl-1H-pyrazole-4-carboxamides | 0.7621 | 0.8059 | mdpi.com |

| CoMFA | Pyrazole carboxamide derivatives (B. cinerea inhibitors) | 0.578 | 0.850 |

Theoretical Investigations of Intramolecular Interactions and Energetic Parameters

Theoretical calculations are used to probe the internal electronics and energetics of a single molecule. The presence of a strong electron-withdrawing nitro group on the pyrazole ring significantly influences its electronic properties.

DFT studies are used to calculate key energetic parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability; a smaller gap suggests the molecule is more reactive and can be more easily polarized. tandfonline.com For some pyrazole-carboxamides, a smaller HOMO-LUMO gap has been correlated with better electron delocalization. tandfonline.com

Furthermore, theoretical studies can uncover and quantify specific intramolecular interactions. For nitro-aromatic systems, non-covalent "π-hole" interactions have been investigated, where the electropositive region on the nitrogen atom of the nitro group can interact favorably with an electron-rich atom within the same molecule. DFT computations have estimated the stabilizing energy of these interactions to be in the range of weak hydrogen bonds, indicating they can play a significant role in determining the preferred conformation of the molecule.

An extensive review of scientific literature and databases has been conducted to gather information on the chemical compound this compound, focusing on its in vitro structure-activity relationships and mechanistic insights as per the specified outline. Despite a thorough search, no specific experimental data or detailed research findings corresponding to the requested sections and subsections for this particular compound could be located in the available scientific literature.

The search included inquiries into:

Structure Activity Relationship Sar Studies and Mechanistic Insights in Vitro Focus

Mechanistic Probes through In Vitro Biological Assays:No in vitro assay results were found for this specific compound.

Analysis of Cellular Pathway Perturbations in Vitro (e.g., Mitochondrial Respiration, Oxidative Phosphorylation):The effect of this compound on cellular pathways such as mitochondrial respiration and oxidative phosphorylation has not been documented in the reviewed sources.

Therefore, this article cannot be generated as the requested detailed research findings and data tables for 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide are not present in the public scientific domain.

Investigation of Membrane Integrity Modulation and Reactive Oxygen Species (ROS) Generation in Cellular Models

While no studies have directly assessed the impact of this compound on membrane integrity, research on other pyrazole (B372694) derivatives suggests potential for such activity. In the context of cancer research, certain pyrazole derivatives have been shown to induce apoptosis, a process that can be linked to changes in mitochondrial membrane potential and the generation of reactive oxygen species (ROS).

For instance, a study on a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives demonstrated their ability to induce apoptosis in triple-negative breast cancer cells. This apoptotic effect was accompanied by an elevated level of ROS. nih.govwaocp.org The generation of ROS can lead to oxidative stress, which in turn may compromise cell membrane integrity through lipid peroxidation.

Table 1: Effect of a Pyrazole Derivative on ROS Generation in MDA-MB-468 Cells

| Treatment | ROS Level (Fluorescence Intensity) |

| Untreated Control | Baseline |

| Compound 3f (14.97 μM) | Increased |

Data extrapolated from a study on a related pyrazole derivative, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f). nih.gov

It is plausible that the nitro group on the pyrazole ring of this compound could influence its redox properties, potentially contributing to ROS generation in certain cellular environments. However, without direct experimental evidence, this remains speculative.

In Vitro Receptor Binding and Antagonism Studies (e.g., Cannabinoid Receptors)

The pyrazole-4-carboxamide scaffold is a well-established pharmacophore for cannabinoid receptor (CB1 and CB2) antagonists. Numerous studies have detailed the synthesis and evaluation of various derivatives for their binding affinity and functional activity at these receptors. While this compound itself has not been the subject of such studies, the extensive structure-activity relationship (SAR) data for this class of compounds allows for informed predictions.

Research on substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides has shown that modifications at the 1, 3, and 5 positions of the pyrazole ring, as well as on the carboxamide nitrogen, significantly impact CB1 and CB2 receptor affinity and selectivity. nih.govnih.gov For example, certain derivatives have demonstrated high affinity for the human CB1 receptor, with some acting as inverse agonists. nih.gov

Table 2: Cannabinoid Receptor Binding Affinities of Representative Pyrazole-4-carboxamide Derivatives

| Compound | hCB1 Ki (nM) | hCB2 Ki (nM) |

| Derivative 26 | - | - |

| Derivative 30 | 5.6 | - |

| AM251 | - | - |

Data from a study on related 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides. Ki values represent the concentration of the compound required to inhibit 50% of the radioligand binding. nih.gov

The presence of the n-butyl group at the N1 position and the nitro group at the C3 position of this compound would be expected to influence its binding profile at cannabinoid receptors compared to other reported analogs.

Characterization of In Vitro Antioxidant Mechanisms

The antioxidant potential of pyrazole derivatives has been another area of active investigation. The pyrazole nucleus itself, as well as various substituents, can contribute to antioxidant activity through mechanisms such as radical scavenging. nih.gov

Studies on thienyl-pyrazoles and other pyrazole analogs have utilized assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging assays to quantify their antioxidant capacity. nih.gov The presence of electron-donating groups on the aromatic rings of these compounds has been shown to enhance their antioxidant activity. nih.gov

Modulation of Ion Channels and Receptors in Pain Pathways (In Vitro Models)

Ion channels, such as voltage-gated sodium and calcium channels, and transient receptor potential (TRP) channels, are crucial in the transmission of pain signals. openneurologyjournal.comnih.govnih.gov While there is no direct evidence linking this compound to the modulation of these channels, the broader class of pyrazole-containing compounds has been explored for analgesic properties, which may involve interactions with pain-related ion channels.

For instance, various small molecules are known to modulate the activity of ion channels involved in nociception. openneurologyjournal.comnih.gov The development of selective ion channel modulators is a key strategy in pain research. Given the structural diversity and biological activity of pyrazole derivatives, it is conceivable that some members of this class could interact with ion channels in pain pathways. However, this is a hypothesis that requires experimental validation for this compound.

Correlations between Specific Structural Motifs and Observed In Vitro Biological Responses

Based on the available literature for the broader class of pyrazole-4-carboxamides, some general structure-activity relationships can be inferred that may be relevant to this compound.

Pyrazole Core: The pyrazole ring serves as a rigid scaffold that correctly orients the substituents for interaction with biological targets.

N1-Butyl Group: The alkyl substituent at the N1 position can influence the lipophilicity of the molecule, which in turn affects its membrane permeability and interaction with hydrophobic binding pockets of receptors and enzymes.

C3-Nitro Group: The strongly electron-withdrawing nitro group at the C3 position is expected to significantly impact the electronic properties of the pyrazole ring. This can influence the compound's reactivity, metabolic stability, and potential for engaging in specific interactions such as hydrogen bonding or electrostatic interactions with biological targets. In the context of cannabinoid receptor antagonists, this position is often occupied by a carboxamide group, and the presence of a nitro group is a significant deviation.

C4-Carboxamide Group: The carboxamide moiety at the C4 position is a common feature in many biologically active pyrazoles. It can act as a hydrogen bond donor and acceptor, facilitating interactions with target proteins. The substituents on the amide nitrogen are known to be critical for the activity of pyrazole-4-carboxamide-based cannabinoid receptor antagonists.

Methodological Considerations and Research Challenges in Pyrazole Carboxamide Synthesis and Evaluation

Optimization of Reaction Conditions for Maximizing Yield and Purity

The successful synthesis of pyrazole (B372694) carboxamides is highly dependent on the careful optimization of reaction conditions to maximize product yield and ensure high purity. Key parameters that are frequently manipulated include the choice of solvent, catalyst, reaction temperature, and reaction time.

The cyclocondensation of 1,3-dicarbonyl compounds with hydrazines is a foundational method for creating the pyrazole core. Research has shown that using aprotic dipolar solvents can lead to better results than traditional polar protic solvents like ethanol. researchgate.net Furthermore, the addition of a strong acid can accelerate dehydration steps and increase yields. researchgate.net For the final amidation step to form the carboxamide, conditions must be selected to ensure efficient coupling without promoting side reactions or degradation of the pyrazole ring. For instance, the synthesis of novel pyrazole-carboxamides has been achieved with high yields by reacting a pyrazole-3-carbonyl chloride derivative with various sulfonamides in tetrahydrofuran (THF) under reflux for 5 hours. nih.gov

Alternative and green synthetic approaches are also being explored. Ultrasonic irradiation, for example, has been used to synthesize pyrazolo[1,5-a]pyrimidines in good yields, demonstrating an environmentally benign method. researchgate.net Flow chemistry represents another advanced approach, offering significant reductions in reaction time compared to batch synthesis—in some cases, from 9 hours to just 16 minutes—while maintaining high yields. nih.gov

The optimization process often involves systematically varying one parameter while keeping others constant to identify the ideal conditions for a specific derivative.

Table 1: Examples of Optimized Reaction Conditions for Pyrazole Derivative Synthesis

| Reaction Type | Reactants | Solvent | Catalyst/Reagent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Cyclocondensation | Aryl hydrazine (B178648) hydrochloride, 1,3-diketones | N,N-dimethylacetamide (DMAC) | HCl | Ambient | - | Good | nih.gov |

| Amidation | 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, Sulfonamide derivatives | Tetrahydrofuran (THF) | - | Reflux | 5 h | High | nih.gov |

| Cycloaddition | Ethynylpentafluoro-λ6-sulfane derivatives, Diazo compound | - | - | 145 °C (Flow) | 53 min | Up to 90% | nih.gov |

| Vilsmeier-Haack | Hydrazine | Phosphorus oxychloride | - | - | - | - | nih.gov |

Advanced Purification and Isolation Techniques for Complex Pyrazole Derivatives

The purification of pyrazole carboxamides can be challenging due to the presence of regioisomers, unreacted starting materials, and reaction byproducts. While standard techniques such as recrystallization and column chromatography are widely used, the complexity of some derivatives necessitates more advanced methods. bdpsjournal.orgjst.go.jp

One effective strategy involves the conversion of the pyrazole product into an acid addition salt. By reacting the crude pyrazole with an inorganic or organic acid, a salt is formed that can be selectively precipitated or crystallized from organic solvents, thereby separating it from impurities. google.com This method is particularly useful for purifying pyrazoles obtained from multi-step syntheses. google.com

For particularly challenging separations, preparative high-performance liquid chromatography (HPLC) is often employed. This technique allows for the isolation of highly pure compounds from complex mixtures based on subtle differences in their physicochemical properties.

Furthermore, the integration of purification steps into a continuous workflow, as seen in flow chemistry systems, is becoming more common. nih.gov This can involve in-line liquid-liquid extraction or crystallization modules that purify the product stream as it is generated, improving efficiency and reducing manual handling. nih.gov For peptide synthesis involving pyrazole intermediates, methods have been developed for sequential ligations in a single pot without the need for intermediate purification or isolation steps, showcasing a significant advancement in streamlining complex synthetic processes. scispace.com

Development of Robust Analytical Protocols for Comprehensive Characterization and Purity Assessment

The unambiguous characterization and purity assessment of novel pyrazole carboxamides are critical for ensuring the reliability of subsequent biological evaluations. A combination of spectroscopic and chromatographic techniques is typically employed to establish the identity, structure, and purity of the synthesized compound.

The initial assessment of a reaction's progress and the purity of the final product is often monitored by Thin-Layer Chromatography (TLC). nih.govbdpsjournal.org For definitive structural elucidation, a suite of spectroscopic methods is essential.

Infrared (IR) Spectroscopy: FT-IR is used to identify key functional groups. For pyrazole-carboxamides, characteristic peaks include N-H stretching vibrations and C=O (amide) stretching vibrations. nih.gov In sulfonamide-bearing derivatives, the asymmetric and symmetric stretching of the SO₂ group are also key identifiers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are arguably the most powerful tools for determining the precise molecular structure. nih.gov ¹H NMR provides information on the number and environment of protons, confirming the arrangement of substituents on the pyrazole ring and the carboxamide side chain. nih.gov ¹³C NMR complements this by identifying all unique carbon atoms in the molecule. nih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which helps to confirm its elemental composition. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. nih.gov

The combination of these techniques provides a comprehensive profile of the synthesized molecule, confirming that the target structure has been successfully obtained.

Table 2: Analytical Techniques for Pyrazole Carboxamide Characterization

| Technique | Purpose | Information Obtained |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity check | Number of components in a mixture, Rf value |

| Infrared (IR) Spectroscopy | Functional group identification | Presence of key bonds (e.g., N-H, C=O, C=N, SO₂) |

| ¹H NMR Spectroscopy | Detailed structural elucidation | Chemical shift, integration, and coupling of protons |

| ¹³C NMR Spectroscopy | Carbon skeleton determination | Chemical shift of unique carbon atoms |

Strategies for High-Throughput Screening and Lead Compound Identification in Early-Stage In Vitro Research

Once a library of pyrazole carboxamides has been synthesized and characterized, high-throughput screening (HTS) is a crucial strategy for rapidly identifying compounds with desired biological activity. HTS involves the automated testing of large numbers of compounds in parallel against a specific biological target.

The process begins with the development and optimization of a robust and sensitive bioassay. This could be a biochemical assay measuring enzyme inhibition or a cell-based assay measuring a specific cellular response. nih.gov The assay must be miniaturized, typically to a 384-well or 1536-well plate format, to conserve reagents and test compounds. jst.go.jp

Modern HTS platforms integrate sophisticated liquid handling robotics, sensitive detectors, and powerful data analysis software. Technologies such as Homogeneous Time-Resolved Fluorescence (HTRF) are employed for kinase activity assays, offering high sensitivity and a low background signal. jst.go.jp The primary HTS campaign identifies initial "hits"—compounds that show activity in the assay. These hits then undergo a confirmation process and dose-response studies to determine their potency (e.g., IC₅₀ values). jst.go.jp

The goal of HTS is not just to find active compounds, but to identify promising lead compounds with favorable properties for further development. Therefore, computational or in silico methods are often integrated into the workflow. bdpsjournal.org These can include predictions of drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to prioritize hits and guide the next phase of lead optimization. nih.gov This content- and information-based approach helps to move drug discovery from a simple numbers game to a more targeted and efficient process. nih.gov

Future Directions and Emerging Research Perspectives for Nitro Pyrazole Carboxamides

Exploration of Novel and Sustainable Synthetic Routes for Analogues of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide

The future synthesis of analogues of this compound will likely focus on efficiency, diversity, and sustainability. Traditional multi-step syntheses are giving way to more innovative approaches.

Key Future Synthetic Strategies:

Green Chemistry Approaches: The use of environmentally benign solvents like water, and catalysts such as montmorillonite K-10 or amberlyst-15, is a growing trend for synthesizing pyrazole (B372694) derivatives. researchgate.netnanobioletters.com Future work will likely adapt these greener methods for the nitration and amidation steps required for producing analogues, reducing hazardous waste and improving safety. mdpi.com

One-Pot and Multi-Component Reactions: Combining several synthetic steps into a single operation (a "one-pot" reaction) significantly improves efficiency. Researchers are developing multi-component reactions where starting materials, such as hydrazines, β-ketoesters, and amines, are combined to construct the pyrazole carboxamide scaffold in a single, efficient process. nih.govjapsonline.com

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically reduce reaction times and improve yields. Applying microwave-assisted synthesis to the key cyclization and amidation steps could accelerate the creation of a diverse library of analogues.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety (especially for nitration reactions), and easier scalability compared to traditional batch processing. This technology will be crucial for the large-scale, sustainable production of promising lead compounds.

The exploration of these methods will enable the rapid generation of a wide array of analogues, where the butyl group, the substituents on the carboxamide, and the position of the nitro group can be systematically varied to probe structure-activity relationships.

| Synthetic Approach | Description | Potential Advantage for Analogue Synthesis |

| Green Synthesis | Utilizes environmentally friendly solvents and catalysts (e.g., water, solid acids). researchgate.netmdpi.com | Reduced environmental impact and enhanced safety. |

| One-Pot Reactions | Multiple reaction steps are performed in a single reactor without isolating intermediates. nih.gov | Increased efficiency, reduced waste, and lower costs. |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions rapidly and efficiently. | Accelerated synthesis times, enabling high-throughput screening. |

| Flow Chemistry | Reactions are performed in a continuous stream rather than in a batch. | Superior control, safety, and scalability for manufacturing. |

Integration of Advanced Computational Approaches for Enhanced Predictive Modeling and De Novo Design

Computational chemistry is an indispensable tool in modern drug and pesticide discovery, enabling the rational design of molecules with desired properties. For nitro-pyrazole carboxamides, these approaches can significantly reduce the time and cost associated with identifying promising candidates.

Future research will heavily rely on:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.govresearchgate.net For analogues of this compound, docking studies can screen virtual libraries of compounds against known targets (e.g., fungal succinate dehydrogenase or cancer-related kinases) to prioritize which analogues to synthesize. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. By analyzing a set of known active and inactive pyrazole carboxamides, QSAR models can predict the activity of newly designed analogues before they are ever made.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a deeper understanding of how a compound interacts with its biological target. nih.govacs.org This can reveal key binding interactions and help explain why certain structural modifications enhance or diminish activity.

De Novo Design: Advanced algorithms can design entirely new molecules from scratch based on the structural requirements of a target's binding site. This approach can lead to the discovery of novel pyrazole carboxamide scaffolds with improved potency and unique intellectual property.

| Computational Method | Application in Nitro-Pyrazole Carboxamide Research |

| Molecular Docking | Predict binding modes and affinities to prioritize synthesis of potent analogues. nih.govnih.gov |

| QSAR | Predict biological activity based on chemical structure, guiding lead optimization. |

| Molecular Dynamics | Elucidate the stability and dynamics of ligand-target interactions. nih.govacs.org |

| De Novo Design | Generate novel molecular structures tailored to a specific biological target. |

Deepening the Understanding of Molecular Mechanisms Underlying In Vitro Biological Activities

While pyrazole carboxamides are known to possess a range of biological activities, the precise molecular mechanisms are often complex and not fully understood, especially for novel structures. Future research must move beyond simple screening to elucidate the specific pathways modulated by compounds like this compound.

Key areas for investigation include:

Target Identification and Validation: For compounds showing promising activity in cell-based assays (e.g., anticancer or antifungal), identifying the direct molecular target is crucial. nih.gov Techniques like label-free quantitative proteomics can reveal changes in protein expression within cells treated with the compound, pointing toward potential targets or affected pathways. nih.gov

Enzyme Inhibition Kinetics: Many pyrazole carboxamides function as enzyme inhibitors. nih.govnih.govresearchgate.net Detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibitory constants (Ki), which are critical for structure-based design.

Signaling Pathway Analysis: In the context of cancer, it is vital to understand how these compounds affect intracellular signaling pathways. acs.org Research could explore whether they induce apoptosis, inhibit key kinases like AXL or FGFR, or interfere with cell cycle progression. nih.govnih.gov

Role of the Nitro Group: The nitro group can significantly influence a molecule's electronic properties and may be involved in specific interactions with a biological target or even be metabolically activated. Understanding its precise role in the mechanism of action is a key research question.

Development of Structure-Based Design Principles for Targeted Interactions and Enhanced Efficacy

Structure-based design is a powerful strategy that uses high-resolution structural information of a biological target to design potent and selective inhibitors. nih.govnih.gov This approach will be central to optimizing the efficacy of nitro-pyrazole carboxamides.

The process involves several key steps:

Obtaining a High-Resolution Structure: The three-dimensional structure of the target protein (e.g., an enzyme) is determined, often in complex with an initial inhibitor, using techniques like X-ray crystallography.

Analyzing Binding Interactions: The co-crystal structure reveals the precise atomic interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the target.

Rational Design of Analogues: This knowledge is used to design modifications to the lead compound. For this compound, this could involve extending the butyl chain to reach a hydrophobic pocket, modifying the carboxamide substituent to form a new hydrogen bond, or altering the pyrazole substituents to improve selectivity. nih.gov

Iterative Optimization: The newly designed analogues are synthesized and tested. Their binding modes can be confirmed through further crystallographic studies, leading to an iterative cycle of design, synthesis, and testing that progressively improves potency and selectivity. This strategy of using bioisosterism—swapping one chemical group for another with similar properties—is fundamental to this optimization process. researchgate.net

Role of Nitro-Pyrazole Carboxamides in Multi-Target Modulators and Hybrid Systems

The concept of "one molecule, multiple targets" is a promising strategy for treating complex diseases like cancer or overcoming drug resistance. researchgate.net The pyrazole carboxamide scaffold is an excellent starting point for creating such multi-target agents or molecular hybrids. acs.org

Future directions in this area include:

Molecular Hybridization: This involves covalently linking the nitro-pyrazole carboxamide scaffold to another distinct pharmacophore known to act on a different target. acs.orgacs.org For example, linking it to a benzimidazole or indole moiety could create a hybrid molecule with dual anti-inflammatory and anticancer properties. acs.orgacs.org

Designing Multi-Target Kinase Inhibitors: Many cancers are driven by the aberrant activity of multiple protein kinases. Analogues of this compound could be designed to inhibit several key kinases simultaneously, offering a more robust therapeutic effect than a highly selective inhibitor.

Hybrid Agrochemicals: In agriculture, pathogens and pests can develop resistance to single-target agents. A hybrid molecule combining the fungicidal properties of a pyrazole carboxamide with an insecticidal pharmacophore could provide broad-spectrum crop protection. nih.gov

By leveraging the versatile pyrazole core, researchers can design innovative hybrid systems where the nitro-pyrazole carboxamide component provides a foundational interaction with one target, while the linked moiety engages another, leading to synergistic biological effects.

Q & A

Q. Optimization Parameters :

| Parameter | Impact on Yield | Reference Method |

|---|---|---|

| Temperature (Cyclization) | 80–100°C improves ring closure | |

| Nitration Time | >6 hours ensures complete nitration | |

| Solvent (Amidation) | DMF enhances solubility but may require purification |

What analytical techniques are critical for characterizing the structure and purity of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., nitro group at C3, butyl chain at N1) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 282.12) .

- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

How does the nitro group at C3 influence the compound’s electronic properties and reactivity in biological systems?

Answer:

The nitro group is a strong electron-withdrawing moiety, which:

- Reduces electron density on the pyrazole ring, affecting binding to targets like enzymes or receptors .

- May participate in hydrogen bonding or redox reactions in biological systems. Computational studies (e.g., DFT) predict a dipole moment shift of ~1.2 D compared to non-nitrated analogs .

Q. Experimental Validation :

- Electrochemical Analysis : Cyclic voltammetry reveals reduction peaks near -0.8 V (vs. Ag/AgCl), indicating redox activity .

What strategies can resolve contradictions in reported biological activity data for similar pyrazole-carboxamides?

Answer:

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC50 vs. EC50).

- Solubility Issues : Use of DMSO vs. aqueous buffers alters bioavailability.

Q. Resolution Workflow :

Standardize Assays : Use validated protocols (e.g., NIH/NCATS guidelines).

Control for Solubility : Pre-screen compounds via dynamic light scattering (DLS) .

Meta-Analysis : Compare data across ≥3 independent studies to identify trends .

How can molecular docking and QSAR models predict the compound’s interaction with cannabinoid receptors?

Answer:

- Docking Workflow :

- Target Selection : Use crystal structures (e.g., CB1 receptor PDB: 5TGZ).

- Ligand Preparation : Optimize protonation states at physiological pH .

- Scoring : Glide SP scoring predicts binding affinity (ΔG < -8 kcal/mol suggests strong interaction) .

Q. QSAR Insights :

- Nitro and butyl groups contribute to hydrophobic interactions with CB1’s transmembrane helices .

- A table of predicted vs. experimental Ki values for analogs can validate models:

| Compound | Predicted Ki (nM) | Experimental Ki (nM) |

|---|---|---|

| Analog A | 12.3 | 15.7 |

| Analog B | 8.9 | 9.1 |

What are the metabolic stability challenges for this compound, and how can they be addressed?

Answer:

- Phase I Metabolism : Nitro groups are prone to reduction by cytochrome P450 enzymes (e.g., CYP3A4).

- Mitigation Strategies :

- Deuterium Incorporation : Replace labile C-H bonds with C-D bonds to slow metabolism .

- Prodrug Design : Mask the nitro group as a phosphonate ester to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.